2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)8-3-4-12-9(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSPSNQKWDXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide involves several steps. One common synthetic route includes the reaction of pyridine-4-carbothioamide with cyclopropylmethanol under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have highlighted the anti-inflammatory potential of compounds containing the pyridine moiety, including 2-(cyclopropylmethoxy)pyridine-4-carbothioamide. Research conducted through in silico molecular docking and in vitro assays demonstrated that this compound exhibits significant anti-inflammatory activity. Specifically, it was found to interact favorably with key enzymes such as human nitric oxide synthase and cyclooxygenases (COX-1 and COX-2) .
Key Findings:
- In Vitro Activity : The compound showed a half-maximal inhibitory concentration (IC50) ranging from 10.25 µM to 23.15 µM, indicating its potency against inflammatory responses.
- In Vivo Efficacy : In animal models, treatment with the compound resulted in a significant reduction in paw swelling, reinforcing its therapeutic potential in managing inflammatory conditions .
Drug Development
The compound is being explored as a lead candidate for developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties and reduced side effects compared to existing medications. The structural features of this compound allow for modifications that could enhance its efficacy and safety profile .
Fungicidal Properties
The compound has been identified as part of a class of pyridine (thio)amide compounds that exhibit fungicidal activity against phytopathogenic microorganisms. This application is particularly relevant in agriculture, where controlling fungal pathogens is crucial for crop protection .
Research Insights:
- Fungicidal Efficacy : Studies indicate that compounds like this compound can effectively control various fungal species, providing an alternative to traditional fungicides that may have higher toxicity or environmental impact.
- Mechanism of Action : The mode of action involves disrupting fungal cell wall synthesis, which is critical for their survival and proliferation .
Pest Control
In addition to its fungicidal properties, this compound may also serve as a pesticide, demonstrating effectiveness against a range of agricultural pests. Its application could enhance plant tolerance and improve crop yields while maintaining environmental compatibility .
Chemical Characteristics
- Molecular Formula : C10H12N2OS
- Molecular Weight : 208.28 g/mol
- Solubility : The compound is soluble in various organic solvents, which facilitates its formulation for both pharmaceutical and agricultural applications.
Formulation Strategies
To maximize the efficacy of this compound in practical applications, specific formulation strategies are employed:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Cyclopropylmethoxy Substitutions
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-benzamide)
- Key Features : Cyclopropylmethoxy and difluoromethoxy groups on a benzamide scaffold.
- Pharmacological Activity: Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with high selectivity over other PDE isoforms. Demonstrates anti-inflammatory effects in leukocytes, including neutrophils, eosinophils, and T-cells .
- The thioamide group could further modulate interactions with PDE4’s catalytic site.
A2BAR Agonists P453 and P517
- Key Features : Pyridine derivatives with cyclopropylmethoxy-phenyl and thioether substituents.
- Pharmacological Activity: Selective agonists for adenosine A2B receptors, implicated in immunomodulation. P453 and P517 feature thioether linkages, which may enhance receptor binding .
Functional Group Comparisons
Carbothioamide vs. Carboxamide
- BI605906 (thieno[2,3-b]pyridine-2-carboxamide): A carboxamide-containing compound with a thienopyridine core.
- Key Differences : The thioamide group in the target compound increases lipophilicity (clogP ≈ +0.5 vs. oxamide) and resistance to hydrolysis. However, thioamides may pose higher hepatotoxicity risks, as seen in thiourea derivatives .
Cyclopropylmethoxy vs. Methoxy Groups
- Betaxolol Hydrochloride: Contains a cyclopropylmethoxy-phenoxyethyl chain. The cyclopropyl group enhances membrane permeability and prolongs half-life compared to simpler methoxy substituents .
Physicochemical Properties
Pharmacological Implications
- Target Selectivity : The cyclopropylmethoxy group’s lipophilicity may enhance blood-brain barrier penetration, while the thioamide could improve binding to cysteine-rich enzyme active sites (e.g., kinases or proteases).
- Potential Applications: Based on analogs like roflumilast and P453, the compound may target inflammatory pathways (PDE4) or adenosine receptors.
Biological Activity
The compound 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2OS
- Molecular Weight : 212.28 g/mol
The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a carbothioamide functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comparative study demonstrated that this compound had a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics, highlighting its potential as a new antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
The anti-inflammatory activity is believed to stem from its ability to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Neuroprotective Effects
Preliminary studies suggest that This compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; lower MIC than standard antibiotics. |
| Anti-inflammatory | Reduces inflammation markers in animal models; inhibits COX and LOX pathways. |
| Neuroprotective | Protects neuronal cells from oxidative stress; potential applications in neurodegenerative diseases. |
Detailed Research Findings
- Antimicrobial Efficacy : A study found that the compound effectively inhibited the growth of various bacterial strains, outperforming traditional antibiotics in some cases.
- Anti-inflammatory Activity : Research indicated significant reductions in inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
- Neuroprotective Effects : Studies showed that the compound may protect neuronal cells from oxidative damage, indicating its role in neuroprotection.
Q & A
Q. Example Data Contradiction :
| Study | IC₅₀ (µM) | Assay Type | Notes |
|---|---|---|---|
| A (2022) | 0.8 | In vitro kinase | Fresh DMSO stock |
| B (2023) | 3.2 | Cell-based | Stock aged >1 week |
What safety protocols are essential when handling intermediates during synthesis?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods, especially when handling chlorinated intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine derivatives) .
- Waste Disposal : Quench reactive intermediates (e.g., thioamide precursors) with 10% aqueous NaHCO₃ before disposal .
- Storage : Store anhydrous derivatives under argon at –20°C to prevent hydrolysis .
Advanced Consideration : Conduct a reactivity hazard assessment (e.g., DSC screening) for exothermic decomposition risks.
How can computational methods guide the design of derivatives with enhanced target binding?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the carbothioamide group and target proteins (e.g., kinases). Focus on hydrogen bonds with backbone amides.
- QSAR Models : Correlate logP values (calculated via ChemAxon) with cellular permeability data to prioritize derivatives .
- MD Simulations : Simulate solvation effects on the cyclopropylmethoxy group’s conformational flexibility.
Q. Example QSAR Correlation :
| Derivative | logP | IC₅₀ (nM) |
|---|---|---|
| 1 | 2.1 | 120 |
| 2 | 1.8 | 85 |
| 3 | 1.5 | 45 |
What strategies validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .
- Plasma Stability Assays : Add 10% murine plasma to PBS and quantify parent compound loss over 6h using LC-MS/MS.
- Light Exposure Tests : Expose to UV (365 nm) for 48h; check for cyclopropane ring-opening via ¹H NMR .
Q. Example Conflict Resolution :
| Technique | Reported C=S Stretch (cm⁻¹) | Observed Value | Conclusion |
|---|---|---|---|
| FT-IR | 1240 | 1255 | Confirmed |
| Raman | 1235 | 1250 | Adjusted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
